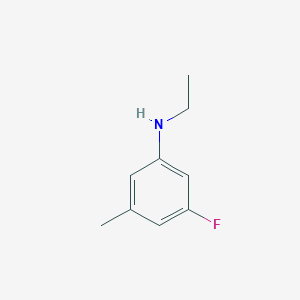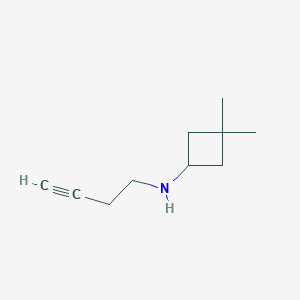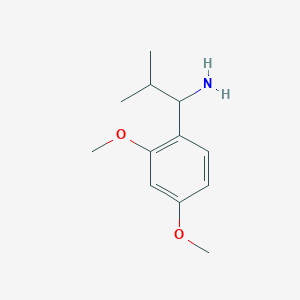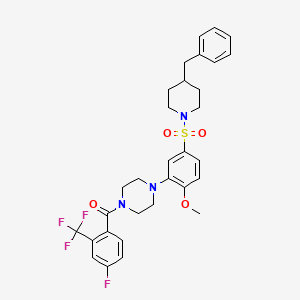![molecular formula C10H11Cl2NO B15271944 4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol](/img/structure/B15271944.png)
4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol is a chemical compound with the molecular formula C10H11Cl2NO It is characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, which is further connected to a dichlorophenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol typically involves multiple steps. One common method includes the following steps:
Formation of Cyclopropylmethylamine: This can be achieved by reacting cyclopropylmethyl bromide with ammonia or an amine under suitable conditions.
Chlorination: The phenol ring is chlorinated using reagents like chlorine gas or thionyl chloride to introduce the dichloro groups at the 2 and 6 positions.
Coupling Reaction: The cyclopropylmethylamine is then coupled with the dichlorophenol under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dichloro groups can be reduced to form the corresponding dihydroxy compound.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenol moiety can interact with hydrophobic regions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol: shares similarities with other dichlorophenol derivatives and cyclopropyl-containing compounds.
2,6-Dichlorophenol: Lacks the amino and cyclopropylmethyl groups, leading to different chemical properties.
Cyclopropylamine: Contains the cyclopropyl and amino groups but lacks the dichlorophenol structure.
Uniqueness
The combination of the cyclopropylmethyl and dichlorophenol moieties in this compound imparts unique chemical and biological properties that are not observed in the individual components or other similar compounds.
Propiedades
Fórmula molecular |
C10H11Cl2NO |
|---|---|
Peso molecular |
232.10 g/mol |
Nombre IUPAC |
4-[amino(cyclopropyl)methyl]-2,6-dichlorophenol |
InChI |
InChI=1S/C10H11Cl2NO/c11-7-3-6(4-8(12)10(7)14)9(13)5-1-2-5/h3-5,9,14H,1-2,13H2 |
Clave InChI |
KEENTFXKYDZLFL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=CC(=C(C(=C2)Cl)O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B15271868.png)
![5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B15271871.png)
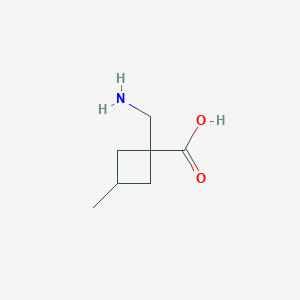
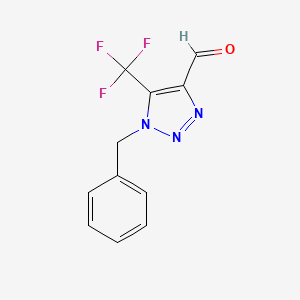
![1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B15271892.png)
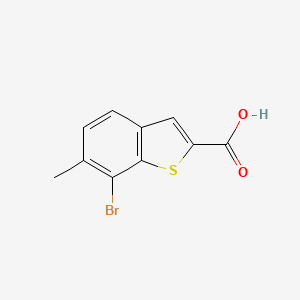
![2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid](/img/structure/B15271914.png)
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B15271917.png)


